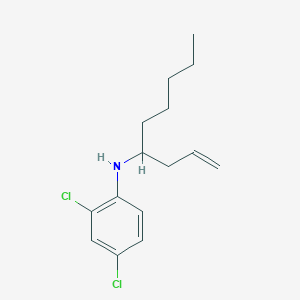
2,4-Dichloro-N-(non-1-en-4-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-(non-1-en-4-yl)aniline is a chemical compound known for its unique structure and properties. It is part of the aniline family, characterized by the presence of a benzene ring attached to an amino group. The compound is distinguished by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a non-1-en-4-yl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(non-1-en-4-yl)aniline typically involves the chlorination of aniline derivatives. One common method is the reaction of 2,4-dichloroaniline with non-1-en-4-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The starting material, 2,4-dichloroaniline, is reacted with non-1-en-4-yl chloride in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-N-(non-1-en-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N-(non-1-en-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N-(non-1-en-4-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloroaniline: Similar structure but lacks the non-1-en-4-yl group.
2,4-Dichlorobenzenamine: Another related compound with similar properties.
2,4-Dichlorophenylamine: Shares the dichloro substitution pattern on the benzene ring.
Uniqueness
2,4-Dichloro-N-(non-1-en-4-yl)aniline is unique due to the presence of the non-1-en-4-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
905909-01-5 |
|---|---|
Molekularformel |
C15H21Cl2N |
Molekulargewicht |
286.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-non-1-en-4-ylaniline |
InChI |
InChI=1S/C15H21Cl2N/c1-3-5-6-8-13(7-4-2)18-15-10-9-12(16)11-14(15)17/h4,9-11,13,18H,2-3,5-8H2,1H3 |
InChI-Schlüssel |
AJCSELYTONMRFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC=C)NC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


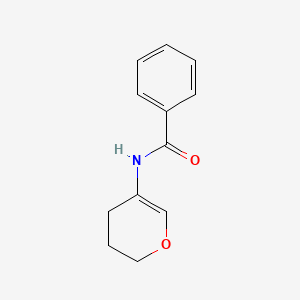
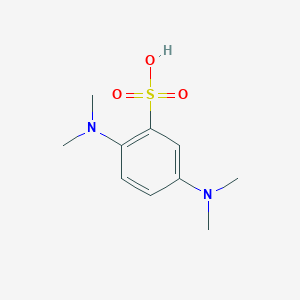
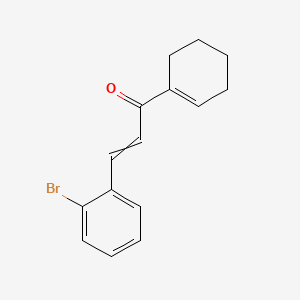
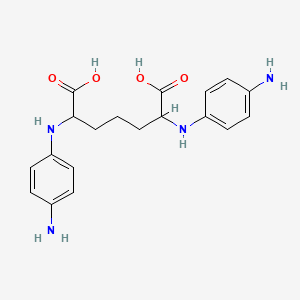
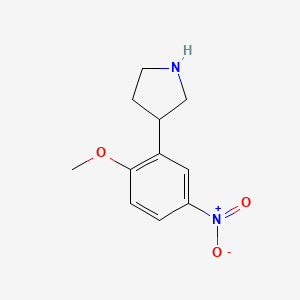
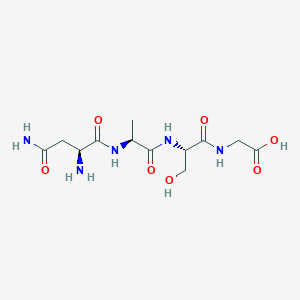
![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
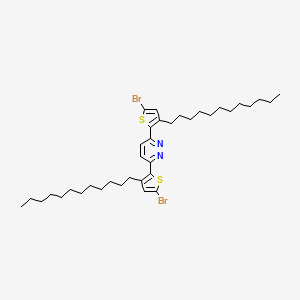
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
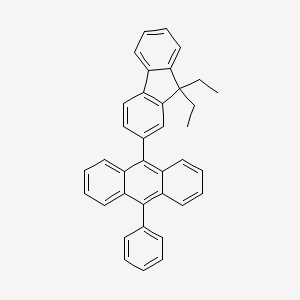
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
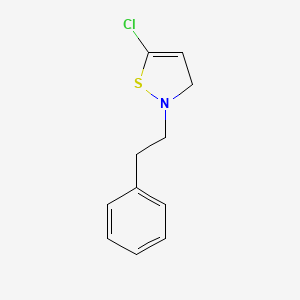
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)
